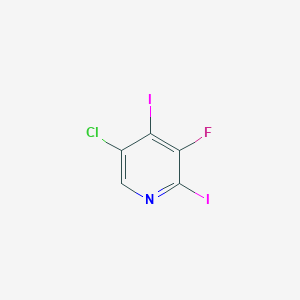
2,4-Diiodo-5-chloro-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diiodo-5-chloro-3-fluoropyridine is a heterocyclic aromatic compound that belongs to the pyridine family. This compound is characterized by the presence of iodine, chlorine, and fluorine atoms attached to the pyridine ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2,4-Diiodo-5-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the halogen dance reaction, where pre-functionalized pyridine derivatives undergo selective halogen migration and substitution . This process often employs organic lithium bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) under controlled conditions to achieve the desired substitution pattern .
Industrial production methods may involve large-scale halogenation reactions using reagents like iodine monochloride (ICl) and fluorinating agents such as potassium fluoride (KF) under specific temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,4-Diiodo-5-chloro-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with methoxide can yield methoxy-substituted pyridines, while coupling reactions can produce biaryl derivatives .
Applications De Recherche Scientifique
2,4-Diiodo-5-chloro-3-fluoropyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,4-Diiodo-5-chloro-3-fluoropyridine exerts its effects is primarily through its interactions with biological molecules. The halogen atoms on the pyridine ring can form halogen bonds with target proteins and enzymes, modulating their activity and function . The compound’s electron-withdrawing groups also influence its reactivity and binding affinity to various molecular targets .
Comparaison Avec Des Composés Similaires
2,4-Diiodo-5-chloro-3-fluoropyridine can be compared with other halogenated pyridines, such as:
2-Chloro-3-fluoropyridine: This compound has similar halogenation but lacks the iodine atoms, resulting in different reactivity and applications.
3,4-Difluoropyridine: This compound contains fluorine atoms at different positions, leading to variations in its chemical properties and uses.
2,5-Difluoropyridine: Another fluorinated pyridine with distinct substitution patterns and applications.
Propriétés
Numéro CAS |
514798-06-2 |
|---|---|
Formule moléculaire |
C5HClFI2N |
Poids moléculaire |
383.33 g/mol |
Nom IUPAC |
5-chloro-3-fluoro-2,4-diiodopyridine |
InChI |
InChI=1S/C5HClFI2N/c6-2-1-10-5(9)3(7)4(2)8/h1H |
Clé InChI |
ZOQMXMQIAXLPCP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)I)F)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


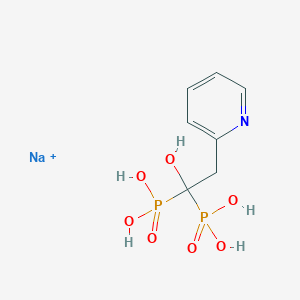
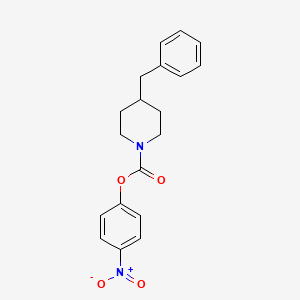
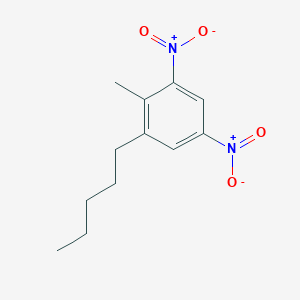

![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)
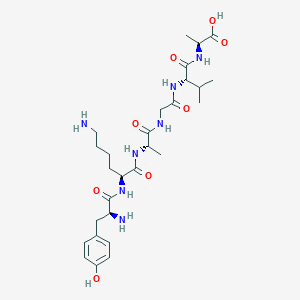
![N,N'-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B12593281.png)
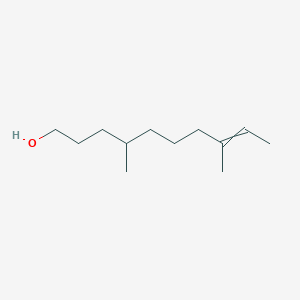
![N-[3-Iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12593296.png)
![2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12593308.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline](/img/structure/B12593316.png)
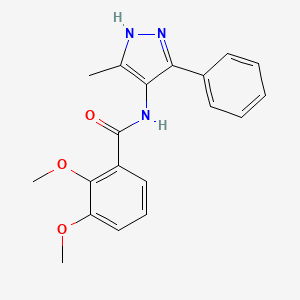
![Methyl 2-[(4-nitrophenoxy)imino]propanoate](/img/structure/B12593344.png)
![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
